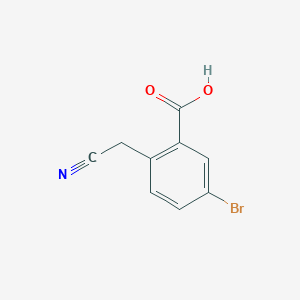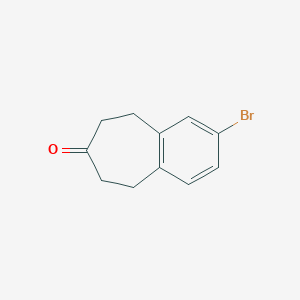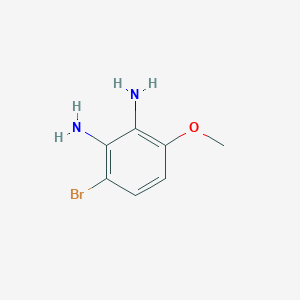
4-bromo-9H-carbazole
Overview
Description
4-bromo-9H-carbazole is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Mode of Action
The mode of action of 4-bromo-9H-carbazole is primarily through its interaction with these targets. The carbazole ring system is essentially planar , which allows it to interact effectively with its targets
Biochemical Pathways
Carbazole-based compounds are known to be involved in a variety of applications, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Result of Action
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photophysical properties are known to be affected by the electronic environment of the carborane cage . Furthermore, its quantum yields and radiative decay constants in the film state were found to be gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .
Biochemical Analysis
Biochemical Properties
Carbazole-based compounds have been known to exhibit intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap .
Cellular Effects
Carbazole-based compounds have been used in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties .
Molecular Mechanism
Carbazole-based compounds are known to exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Temporal Effects in Laboratory Settings
Carbazole-based compounds are known for their excellent morphological stability .
Metabolic Pathways
Carbazole-based compounds are known for their intriguing properties, including the natural functionalizing ability of the nitrogen atom .
Transport and Distribution
Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their transport and distribution .
Subcellular Localization
Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their subcellular localization .
Properties
IUPAC Name |
4-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHFGQCHKNNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-89-9 | |
| Record name | 4-Bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


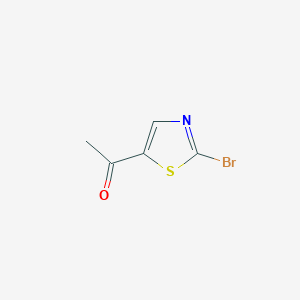


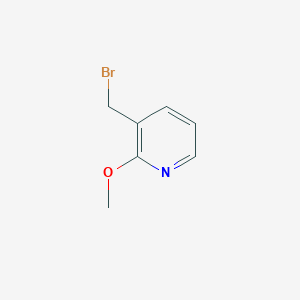

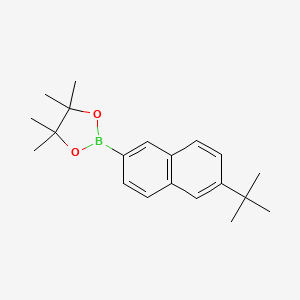
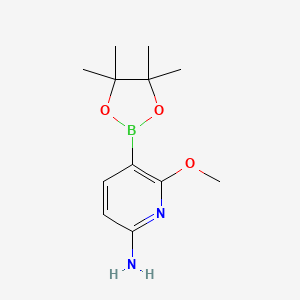


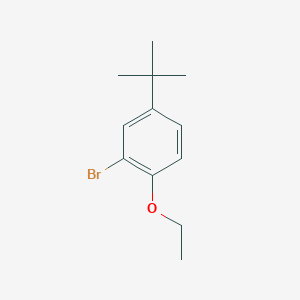
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
